azumamide E

HDAC inhibitor isoform selectivity class I HDAC

Azumamide E (CAS 585535-37-1; molecular formula C₂₇H₃₈N₄O₆; MW 514.62) is a naturally occurring cyclic tetrapeptide isolated from the marine sponge Mycale izuensis. It belongs to the azumamide family (A–E) of histone deacetylase (HDAC) inhibitors and is distinguished within its class by bearing a carboxylic acid zinc-binding group (ZBG) rather than an amide, alongside a retro-arrangement peptide backbone arising from all-D-amino-acid residues.

Molecular Formula C27H38N4O6
Molecular Weight 514.6 g/mol
Cat. No. B1666520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazumamide E
Synonyms(Z)-6-((2R,5R,8R,11R,12S)-8-benzyl-2-isopropyl-5,12-dimethyl-3,6,9,13-tetraoxo-1,4,7,10-tetraazacyclotridecan-11-yl)hex-4-enoic acid
azumamide E
Molecular FormulaC27H38N4O6
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=CC=C2)CC=CCCC(=O)O
InChIInChI=1S/C27H38N4O6/c1-16(2)23-27(37)28-18(4)25(35)30-21(15-19-11-7-5-8-12-19)26(36)29-20(17(3)24(34)31-23)13-9-6-10-14-22(32)33/h5-9,11-12,16-18,20-21,23H,10,13-15H2,1-4H3,(H,28,37)(H,29,36)(H,30,35)(H,31,34)(H,32,33)/b9-6-/t17-,18+,20+,21+,23+/m0/s1
InChIKeyDMXROUYLQHFRCS-GIORXHJXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azumamide E — A Carboxylic-Acid-Bearing Cyclotetrapeptide HDAC Inhibitor with Quantifiable Isoform Selectivity


Azumamide E (CAS 585535-37-1; molecular formula C₂₇H₃₈N₄O₆; MW 514.62) is a naturally occurring cyclic tetrapeptide isolated from the marine sponge Mycale izuensis [1]. It belongs to the azumamide family (A–E) of histone deacetylase (HDAC) inhibitors and is distinguished within its class by bearing a carboxylic acid zinc-binding group (ZBG) rather than an amide, alongside a retro-arrangement peptide backbone arising from all-D-amino-acid residues [2]. Azumamide E has been characterized as the most potent carboxylic-acid-containing natural HDAC inhibitor identified to date, with full isoform profiling revealing nanomolar activity against HDACs 1, 2, 3, 10, and 11 [3].

Why In-Class Azumamide Analogs Cannot Substitute for Azumamide E Without Loss of Defined Performance Parameters


The azumamide family exhibits stark functional divergence despite shared macrocyclic architecture. Azumamide E carries a carboxylic acid ZBG, while azumamides A, B, and D feature an amide ZBG — a difference that produces >75-fold variation in potency across individual HDAC isoforms [1]. Even within carboxylic-acid-bearing analogs, azumamide C (Tyr-containing) is approximately 2-fold more potent than azumamide E (Phe-containing) on HDACs 1–3, yet the two compounds exhibit distinct isoform-selectivity signatures that preclude simple interchange [2]. Furthermore, stereochemical variants such as β²-epi-azumamide E and the enantiomeric (–)-azumamide E lose essentially all measurable HDAC inhibitory activity, demonstrating that biological function is exquisitely sensitive to both ZBG identity and stereochemical configuration [3]. Generic substitution within this class without quantitative verification of the specific isoform profile therefore carries a high risk of functional non-equivalence.

Azumamide E — Quantified Differential Performance Evidence Against Closest Analogs for Procurement Decision-Making


HDAC Isoform-Selectivity Fingerprint: Azumamide E vs. Azumamide A Reveals >75-Fold Differential Potency on Class I HDACs

Azumamide E exhibits nanomolar potency against recombinant human HDACs 1, 2, and 3, whereas azumamide A — its closest amide-ZBG structural analog — is essentially inactive against HDAC1 and HDAC2 (IC₅₀ >5,000 nM) and only weakly active against HDAC3 (IC₅₀ = 3,200 nM). The carboxylic acid ZBG in azumamide E thus confers a >75-fold improvement in potency on HDAC1, >100-fold on HDAC2, and ~128-fold on HDAC3 relative to azumamide A [1]. Furthermore, across the full recombinant human HDAC panel, azumamide E shows approximately 100-fold selectivity for class I HDACs (HDAC1–3, IC₅₀ = 50–100 nM) over class II HDACs (HDAC4–7, 9; IC₅₀ = 9.7–28 μM), a selectivity window not observed for the amide-bearing azumamides A, B, or D, which are broadly inactive against all isoforms tested [2].

HDAC inhibitor isoform selectivity class I HDAC epigenetics cancer

HDAC10 and HDAC11 Inhibition: Azumamide E vs. Azumamide A, B, and D — Unique Sub-Nanomolar to Low-Nanomolar Activity Window

Full HDAC isoform profiling revealed that azumamides C and E are the only family members with meaningful activity against HDAC10 and HDAC11, two emerging epigenetic targets with roles in polyamine metabolism and immune regulation. Azumamide E inhibits HDAC10 with an IC₅₀ of 20 ± 12 nM and HDAC11 with an IC₅₀ of 60 ± 16 nM [1]. In contrast, azumamides A, B, and D are either >5,000 nM or classified as inactive (<50% inhibition at 50 μM) against both HDAC10 and HDAC11 [2]. This represents a >250-fold activity differential that is directly attributable to the carboxylic acid ZBG present only in azumamides C and E, as the amide-bearing analogs show no engagement with these isoforms [3].

HDAC10 HDAC11 isoform selectivity epigenetic probe drug discovery

Carboxylic Acid vs. Hydroxamic Acid ZBG: Azumamide E Offers a Weaker Zinc-Binder Chemotype with Distinct Pharmacological Implications

Azumamide E utilizes a carboxylic acid as its ZBG, in contrast to the hydroxamic acid ZBG found in the clinically approved HDAC inhibitors vorinostat (SAHA) and panobinostat, as well as the thiol-prodrug romidepsin. Despite the inherently weaker zinc-chelating capacity of the carboxylic acid moiety, azumamide E achieves nanomolar potency (IC₅₀ = 25–67 nM on HDACs 1–3) that is mediated primarily by extensive macrocycle–protein surface contacts rather than ZBG strength [1]. Notably, when the carboxylic acid of azumamide E is replaced with a hydroxamic acid, the resulting analog achieves an IC₅₀ of 7 nM against total HDACs — a 15-fold improvement over natural azumamide E (IC₅₀ = 110 nM in the same HeLa extract assay), confirming ZBG-dependent potency scaling while also demonstrating that the macrocyclic scaffold is the primary driver of binding [2]. For procurement decisions, azumamide E's carboxylic acid ZBG may offer advantages in permeability and reduced off-target metalloenzyme binding relative to hydroxamic-acid-based HDAC inhibitors, although direct comparative ADME/Tox data remain limited [3].

zinc-binding group carboxylic acid hydroxamic acid HDAC inhibitor design pharmacokinetics

Anti-Angiogenic Activity in iPS-Cell-Derived Vascular Model: Azumamide E 10-Fold More Potent than Azumamide A

In a functional phenotypic assay using mouse induced pluripotent stem (iPS) cell-derived in vitro vascular organization, azumamide E strongly inhibited angiogenesis at a concentration of 1.9 μM, whereas azumamide A required a 10-fold higher concentration (19 μM) to produce only weak inhibition [1]. This 10-fold differential in a physiologically relevant three-dimensional model correlates with the respective HDAC inhibitory potencies of the two compounds and demonstrates that the in vitro enzymatic selectivity translates into a measurable functional advantage in a complex cellular system [2].

anti-angiogenesis iPS cells vascular biology stem cell chemical biology phenotypic screening

Stereochemical Sensitivity: Epimerization at the β²- or β³-Position Abolishes HDAC Inhibitory Activity of Azumamide E

The stereochemical integrity of the β-amino acid residue (Amnda) in azumamide E is a critical determinant of biological activity. Synthetic β²-epi-azumamide E and β³-epi-azumamide E, in which the configuration at the β-carbon of the Amnda residue is inverted, show no measurable inhibition (N/A at standard concentrations) against HDACs 1, 2, and 3, in stark contrast to natural azumamide E (IC₅₀ = 25–67 nM across these isoforms) [1]. Furthermore, the fully enantiomeric (–)-azumamide E is also essentially inactive, with an IC₅₀ of 26 μM against total HDACs compared with 0.134 μM for the natural enantiomer — a ~194-fold loss of potency [2]. This extreme stereochemical sensitivity underscores that the three-dimensional presentation of the macrocycle and ZBG is non-negotiable for target engagement.

stereochemistry SAR β-amino acid epimer macrocycle conformation

Synthetic Accessibility: Azumamide E Total Synthesis Achieved via Two Distinct High-Yielding Routes Supporting Feasible Resupply

Two independent total synthesis routes for azumamide E have been reported, both employing high-yielding key steps. The Chandrasekhar (2009) route achieved an overall yield of ~11% via a strategy featuring FDPP-mediated macrocyclization of the linear tetrapeptide at the Phe-Amnda site (37% yield for the macrocyclization step) followed by ester hydrolysis [1]. The Olsen (2013) route, using an Ellman-type Mannich reaction for the non-canonical β-amino acid building block, enabled the unified synthesis of the entire azumamide series (A–E) along with epimeric analogs, providing a platform for structure–activity relationship studies [2]. The existence of two validated synthetic routes with reported yields contrasts with several other natural cyclic tetrapeptide HDAC inhibitors (e.g., trapoxin, chlamydocin) whose total syntheses are more challenging or lower-yielding, and provides procurement confidence in the feasibility of multigram-scale resupply for extended screening campaigns [3].

total synthesis macrocyclization FDPP process chemistry resupply

Azumamide E — Validated Application Scenarios Derived from Quantitative Differentiation Evidence


Class I HDAC-Selective Chemical Probe for Epigenetic Target Deconvolution

Azumamide E is the preferred chemical probe for experiments requiring selective inhibition of class I HDACs (HDACs 1, 2, 3) with minimal activity against class IIa and class IIb isoforms. Its ~100-fold selectivity window (HDAC1–3 IC₅₀ = 50–100 nM vs. HDAC4–7,9 IC₅₀ = 9.7–28 μM) makes it suitable for target deconvolution studies aimed at assigning class I HDAC-specific functions in gene regulation, where pan-HDAC inhibitors such as vorinostat or trichostatin A would confound interpretation [1]. Azumamide A or D must not be used as substitutes, as they are inactive against HDAC1 and HDAC2 at concentrations up to 5 μM [2].

HDAC10/HDAC11-Focused Screening in Polyamine Metabolism and Immuno-Oncology

For research programs investigating the biological roles of HDAC10 and HDAC11 — targets implicated in polyamine metabolism, antigen presentation, and immune evasion — azumamide E is one of only two azumamide family members with confirmed nanomolar potency (HDAC10 IC₅₀ = 20 nM; HDAC11 IC₅₀ = 60 nM) [1]. Azumamide C is approximately 2-fold more potent on these isoforms (HDAC10 IC₅₀ = 10 nM; HDAC11 IC₅₀ = 35 nM), but azumamide E's distinct Phe residue (vs. Tyr in azumamide C) may offer a differentiated selectivity profile worth exploring in parallel [2]. Azumamides A, B, and D are categorically unsuitable for this application due to their inactivity against both HDAC10 and HDAC11 [3].

Stem-Cell-Based Angiogenesis Assays for Vascular Biology and Toxicity Screening

Azumamide E has demonstrated strong, concentration-dependent inhibition of in vitro angiogenesis in a mouse iPS cell-derived vascular organization model at 1.9 μM, providing a 10-fold potency advantage over azumamide A in the same assay system [1]. This functional validation supports its use as a reference HDAC inhibitor in stem-cell-based phenotypic screening platforms for anti-angiogenic drug discovery or developmental toxicity assessment, where azumamide E's well-characterized HDAC isoform selectivity enables mechanistic linkage between HDAC inhibition and vascular phenotype [2].

Macrocyclic HDAC Inhibitor Scaffold for Medicinal Chemistry Optimization

The carboxylic acid ZBG of azumamide E serves as a starting point for scaffold optimization programs aiming to retain nanomolar HDAC potency while potentially improving pharmacokinetic properties associated with weaker zinc chelation. The demonstrated 15-fold potency gain upon ZBG replacement with hydroxamic acid (IC₅₀ = 7 nM vs. 110 nM for the natural carboxylic acid in HeLa extract) provides a well-characterized SAR baseline for rational analog design [1]. Procurement of authentic azumamide E as a reference standard is essential for benchmarking the activity of newly synthesized analogs in any medicinal chemistry campaign [2].

Quote Request

Request a Quote for azumamide E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.